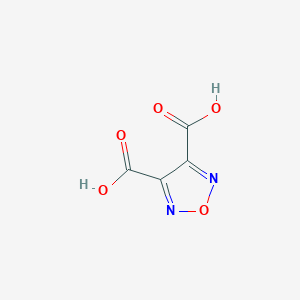
1,2,5-氧二唑-3,4-二羧酸
描述
1,2,5-Oxadiazole-3,4-dicarboxylic acid is a heterocyclic compound with the molecular formula C4H2N2O5. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family. It is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.
科学研究应用
1,2,5-Oxadiazole-3,4-dicarboxylic acid has a wide range of applications in scientific research, including:
作用机制
Target of Action
Oxadiazoles, a class of compounds to which 1,2,5-oxadiazole-3,4-dicarboxylic acid belongs, have been found to exhibit various pharmacological activities . They have been used in the treatment of various diseases in both humans and animals .
Mode of Action
Oxadiazoles are known to interact with biological systems such as various enzymes and receptors via numerous non-covalent interactions . These interactions can lead to changes in the function of these targets, resulting in the observed pharmacological effects .
Biochemical Pathways
Oxadiazoles have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxadiazoles have been found to exhibit various pharmacological activities, including antibacterial, anti-tubercular, anticonvulsant, hypoglycemic, anti-allergic, enzyme inhibitor, vasodialatory, antifungal, cytotoxic, antiinflammatory, analgesic, hypolipidemic, anticancer, insecticidal, ulcerogenic activities etc .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
生化分析
Biochemical Properties
1,2,5-Oxadiazole-3,4-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. Additionally, 1,2,5-Oxadiazole-3,4-dicarboxylic acid has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, thereby modulating the cellular redox state .
Cellular Effects
1,2,5-Oxadiazole-3,4-dicarboxylic acid exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been observed to enhance synaptic plasticity and improve cognitive function by modulating cholinergic signaling pathways. In cancer cells, 1,2,5-Oxadiazole-3,4-dicarboxylic acid has demonstrated antiproliferative effects by inducing apoptosis and inhibiting cell cycle progression. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby affecting glycolysis and energy production .
Molecular Mechanism
The molecular mechanism of action of 1,2,5-Oxadiazole-3,4-dicarboxylic acid involves its interaction with various biomolecules. This compound binds to the active sites of enzymes, such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition. Additionally, 1,2,5-Oxadiazole-3,4-dicarboxylic acid can form hydrogen bonds and hydrophobic interactions with proteins involved in oxidative stress response, thereby stabilizing their structure and enhancing their activity. This compound also affects gene expression by modulating the activity of transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,5-Oxadiazole-3,4-dicarboxylic acid have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that 1,2,5-Oxadiazole-3,4-dicarboxylic acid can have sustained effects on cellular function, including prolonged enhancement of cognitive function and sustained antiproliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of 1,2,5-Oxadiazole-3,4-dicarboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory retention in rodents. At higher doses, 1,2,5-Oxadiazole-3,4-dicarboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between the effective and toxic doses. Careful dose optimization is required to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
1,2,5-Oxadiazole-3,4-dicarboxylic acid is involved in various metabolic pathways, including those related to oxidative stress response and energy metabolism. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, 1,2,5-Oxadiazole-3,4-dicarboxylic acid modulates the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby affecting glycolysis and energy production. These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2,5-Oxadiazole-3,4-dicarboxylic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, 1,2,5-Oxadiazole-3,4-dicarboxylic acid can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of 1,2,5-Oxadiazole-3,4-dicarboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 1,2,5-Oxadiazole-3,4-dicarboxylic acid can be targeted to the mitochondria through mitochondrial targeting sequences, where it modulates mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins .
准备方法
Synthetic Routes and Reaction Conditions
1,2,5-Oxadiazole-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1,2,5-oxadiazole-3,4-dicarboxylic acid often involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of high-purity reagents and precise reaction conditions is crucial to achieve consistent yields and product quality.
化学反应分析
Types of Reactions
1,2,5-Oxadiazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
相似化合物的比较
1,2,5-Oxadiazole-3,4-dicarboxylic acid can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its pharmacological properties and use in drug design.
1,3,4-Oxadiazole: Widely studied for its biological activities and potential therapeutic applications.
1,2,3-Oxadiazole: Less stable and less commonly used due to its structural instability.
The uniqueness of 1,2,5-oxadiazole-3,4-dicarboxylic acid lies in its stability and versatility, making it suitable for a broader range of applications compared to its isomers.
属性
IUPAC Name |
1,2,5-oxadiazole-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O5/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGYXXTNYZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362892 | |
| Record name | 1,2,5-oxadiazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48113-77-5 | |
| Record name | 1,2,5-oxadiazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)
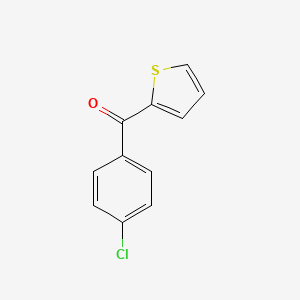
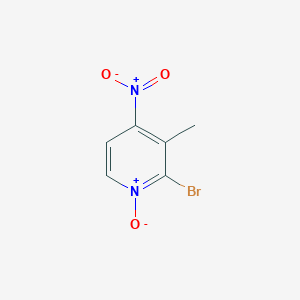
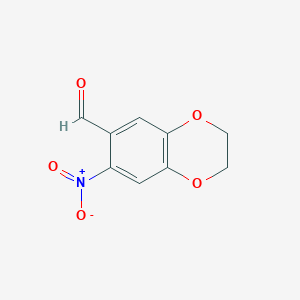
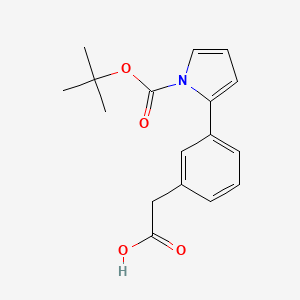
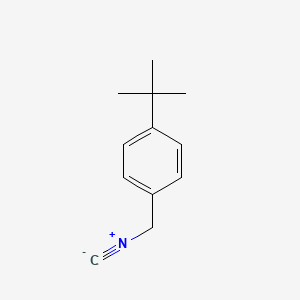
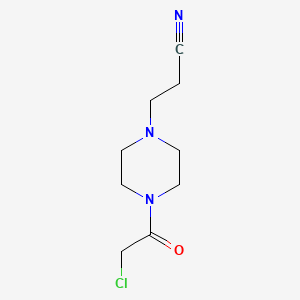
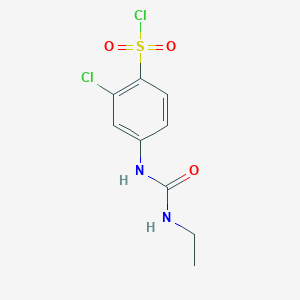

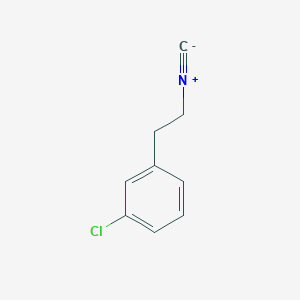
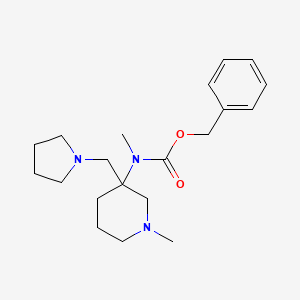
![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)
![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)

